PSB 1115

概要

説明

PSB 1115は、ヒトA2Bアデノシン受容体に対する高選択性、水溶性拮抗薬です。 アセチルコリン(ACh)収縮に対する2,4,6-トリニトロベンゼンスルホン酸(TNBS)誘発収縮抑制を阻害する能力で知られています 。 この化合物は、特に炎症と疼痛管理の分野において、潜在的な治療用途について広く研究されています .

準備方法

合成経路と反応条件

PSB 1115の合成には、4-(2,3,6,7-テトラヒドロ-2,6-ジオキソ-1-プロピル-1H-プリン-8-イル)-ベンゼンスルホン酸の調製が含まれます。合成経路には一般的に次の手順が含まれます。

プリンコアの形成: プリンコアは、適切な出発物質を含む一連の縮合反応によって合成されます。

プロピル基の導入: プロピル基は、アルキル化反応によって導入されます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製方法、および最終製品の純度と一貫性を保証するための厳格な品質管理措置の使用が含まれます .

化学反応の分析

反応の種類

PSB 1115は、主に以下のタイプの反応を起こします。

酸化: 化合物は、特にプリンコアで酸化反応を起こす可能性があります。

還元: 還元反応は、特にスルホン酸基で起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: アデノシン受容体の特性と機能を研究するための研究ツールとして使用されます。

生物学: 炎症や免疫応答などの生物学的プロセスを調節する役割について調査されています。

医学: 炎症性腸疾患や慢性疼痛などの病状の治療における潜在的な治療用途について探求されています。

科学的研究の応用

Pharmacological Applications

1.1 Cancer Immunotherapy

Recent studies have highlighted the potential of PSB 1115 in cancer immunotherapy. The compound acts as an irreversible antagonist to the A2B receptor, facilitating long-lasting receptor blockade, which is crucial for enhancing immune responses against tumors. For instance, a study demonstrated that this compound could stabilize isolated A2B receptor proteins, enabling crystallization and structural determination, essential for drug design in cancer therapy .

1.2 Gastrointestinal Disorders

This compound has been investigated for its role in gastrointestinal diseases, specifically its ability to inhibit adenosine-induced fluid secretion in colonic tissues. In experiments with mice, this compound effectively suppressed elevated fluid secretion induced by adenosine, indicating its therapeutic potential for treating diarrhea-related conditions . The compound showed an IC50 value of 84.0 nM in inhibiting cAMP elevation in T84 cells, which are used as a model for intestinal epithelial cells .

Cardiovascular Research

2.1 Regulation of Vascular Tone

Research has indicated that this compound plays a significant role in cardiovascular responses by regulating vascular tone through its action on A2A and A2B receptors. Studies have shown that selective antagonism of these receptors can lead to regionally selective cardiovascular responses, suggesting that this compound could be utilized to manage conditions related to vascular dysfunction .

Biochemical Characterization

3.1 Binding Affinity and Selectivity

The binding characteristics of this compound have been extensively studied to determine its selectivity and potency compared to other antagonists. The following table summarizes the binding affinities of this compound and other related compounds:

| Compound | Binding Affinity (nM) | Selectivity |

|---|---|---|

| This compound | >10,000 | High |

| PSB 603 | >10,000 | Moderate |

| MRS-1523 | >10,000 | Low |

| SCH 58261 | <100 | High |

This data illustrates that while this compound has high selectivity for the A2B receptor, its binding affinity indicates it may not be as potent as other compounds under certain conditions .

Case Studies

4.1 Study on Adenosine Receptor Modulation

In a study examining the modulation of adenosine receptors using various antagonists, including this compound, it was found that the compound effectively blocked cAMP accumulation induced by adenosine agonists in cell lines expressing A2B receptors. This blockade was significant for understanding how to manipulate adenosine signaling pathways in therapeutic contexts .

4.2 In Vivo Studies on Fluid Secretion

Another case study focused on the effects of this compound on fluid secretion in animal models demonstrated that the compound could significantly reduce fluid accumulation in colonic loops following adenosine administration. This finding supports its potential use in treating gastrointestinal disorders characterized by excessive fluid secretion .

作用機序

PSB 1115は、A2Bアデノシン受容体を選択的に拮抗することで効果を発揮します。この受容体は、炎症や疼痛知覚など、さまざまな生理学的プロセスに関与しています。 A2B受容体を遮断することで、this compoundは、この受容体によって媒介される炎症促進効果を阻害し、炎症と疼痛を軽減することができます 。 関与する分子標的と経路には、環状アデノシン一リン酸(cAMP)産生の阻害と下流シグナル伝達経路の調節が含まれます .

類似化合物との比較

類似化合物

PSB 603: 化学構造は異なるものの、同様の特性を持つ別のA2Bアデノシン受容体拮抗薬。

MRS 1754: 高親和性と効力で知られる選択的A2B受容体拮抗薬。

アロキサジン: A2B受容体を標的とするものの、作用機序が異なる化合物.

PSB 1115の独自性

This compoundは、A2Bアデノシン受容体に対する高い選択性と水溶性により、さまざまなin vivoおよびin vitro研究に適しています。 TNBS誘発アセチルコリン収縮抑制を阻害する能力は、他の類似化合物とは一線を画しています .

生物活性

PSB-1115 is a selective antagonist of the adenosine A2B receptor (A2BAR), which plays a significant role in various physiological and pathological processes, including inflammation, cancer, and renal function. This article reviews the biological activity of PSB-1115, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PSB-1115 is characterized as a water-soluble compound with a sulfonate group that enhances its selectivity for the A2BAR. Its structure allows it to effectively inhibit adenosine-induced signaling pathways by binding to the receptor without activating it. The compound has shown moderate selectivity among adenosine receptor subtypes, particularly against A1, A2A, and A3 receptors.

Binding Affinity

The binding affinity of PSB-1115 has been evaluated in various studies. Its IC50 value, which indicates the concentration required to inhibit 50% of receptor activity, is reported to be approximately 865 nM . In comparative studies, PSB-1115 demonstrated less potency than some irreversible antagonists but still serves as a useful tool for studying A2BAR functions in vivo.

Pharmacological Characterization

Table 1: Comparative Binding Affinities of PSB-1115 and Related Compounds

| Compound | Receptor Type | IC50 (nM) | Selectivity Ratio (A2A/A2B) |

|---|---|---|---|

| PSB-1115 | A2BAR | 865 ± 415 | 38-fold |

| PSB-603 | A2BAR | 10.6 | >94-fold |

| PSB-21500 | A2BAR (Irreversible) | 59.2 ± 20.1 | - |

This table summarizes the binding affinities of PSB-1115 compared to other compounds targeting the A2BAR. Notably, while PSB-1115 is less potent than some derivatives like PSB-603, it retains significant selectivity against other adenosine receptor subtypes.

Biological Effects in Case Studies

- Renal Function : In studies examining the role of adenosine receptors in renal physiology, PSB-1115 was shown to inhibit NECA-induced interleukin-6 expression and collagen secretion by fibroblasts, indicating its potential in modulating inflammatory responses in renal tissues .

- Gastrointestinal Function : Research involving colonic fluid secretion demonstrated that PSB-1115 effectively blocked adenosine-stimulated fluid secretion in mice. This suggests that targeting the A2BAR could be beneficial in treating diarrhea-related conditions .

- Cancer Therapy : The potential application of PSB-1115 in cancer therapy has been explored due to its ability to block A2BAR signaling pathways that promote tumor growth and metastasis. Its use as part of immunotherapy regimens is under investigation .

特性

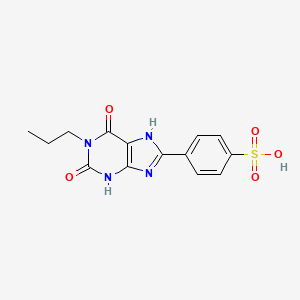

IUPAC Name |

4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5S/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDRRQPGDSIMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415532 | |

| Record name | PSB 1115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152529-79-8 | |

| Record name | 4-(2,3,6,9-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152529-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PSB 1115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。